![molecular formula C23H27N7O2S B2355823 5-(4H)-oxo-1-(3-oxo-3-(4-(pyridin-2-yl)pipérazin-1-yl)propyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1216764-25-8](/img/structure/B2355823.png)
5-(4H)-oxo-1-(3-oxo-3-(4-(pyridin-2-yl)pipérazin-1-yl)propyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isobutyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C23H27N7O2S and its molecular weight is 465.58. The purity is usually 95%.
BenchChem offers high-quality 4-isobutyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-isobutyl-1-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protodéboronation catalytique
Les esters boroniques de pinacol, y compris les esters boroniques alkyliques, sont des blocs de construction précieux en synthèse organique. Bien qu'il existe des protocoles de déboronation fonctionnalisants, les méthodes de protodéboronation sont moins développées. Des recherches récentes rapportent une protodéboronation catalytique d'esters boroniques alkyliques en utilisant une approche radicalaire . Cette méthode permet l'hydrométhylation anti-Markovnikov formelle des alcènes, une transformation auparavant inconnue. La séquence a été appliquée à la ( )-D8-THC et au cholestérol protégés par un méthoxy. De plus, elle a joué un rôle dans la synthèse totale formelle de la d-®-conicéine et de l'indolizidine 209B.
Dérivés de [1,2,4]triazolo[4,3-a]pyrazine
Le squelette de [1,2,4]triazolo[4,3-a]pyrazine du composé a attiré l'attention. Des chercheurs ont conçu des dérivés contenant des motifs 4-oxo-pyridazinone et évalué leur activité contre les lignées cellulaires cancéreuses et la kinase c-Met . Ces dérivés pourraient avoir des applications potentielles en thérapie anticancéreuse.
Propriétés
IUPAC Name |
8-(2-methylpropyl)-12-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O2S/c1-16(2)15-29-22(32)21-17(8-14-33-21)30-19(25-26-23(29)30)6-7-20(31)28-12-10-27(11-13-28)18-5-3-4-9-24-18/h3-5,8-9,14,16H,6-7,10-13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNLGLOTSVAQKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B2355742.png)

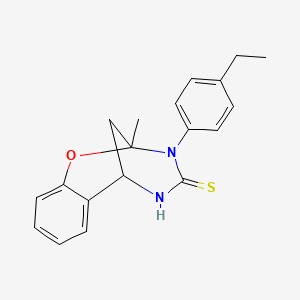

![2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2355750.png)

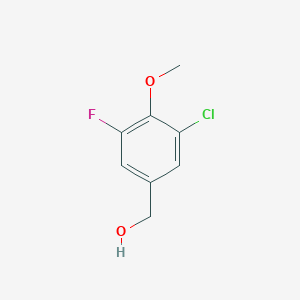
![1-(4-Bromobenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine](/img/structure/B2355753.png)
![1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2355755.png)
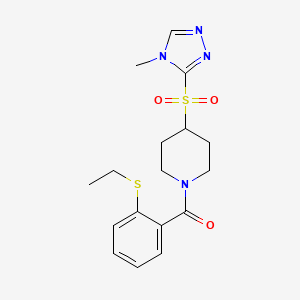

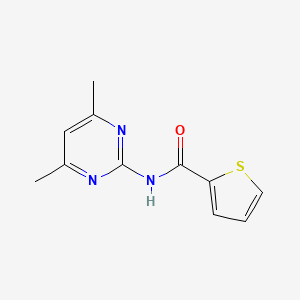
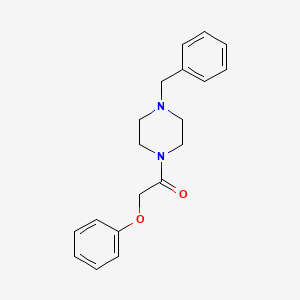
![2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2355761.png)
